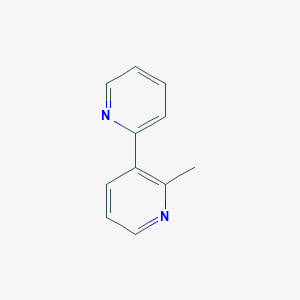
2'-Methyl-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . This method is favored for its high yield and mild reaction conditions. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, are also used to prepare bipyridine derivatives .
Industrial Production Methods: Industrial production of 2’-Methyl-2,3’-bipyridine often involves large-scale coupling reactions using palladium catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems have improved the efficiency and scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methyl-2,3’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyridine rings, which can coordinate with metal centers .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing into its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the synthesis of advanced materials, such as photosensitizers and catalysts.
Wirkmechanismus
The mechanism of action of 2’-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, in medicinal chemistry, its complexes with copper have shown potential as antitumor agents by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely studied ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of viologens and other electrochemical materials.
3,3’-Bipyridine: Less common but still significant in certain specialized applications.
Uniqueness: 2’-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group at the 2’ position, which can influence its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
646534-79-4 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-methyl-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3 |
InChI-Schlüssel |
AJURFCUYHMTAPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


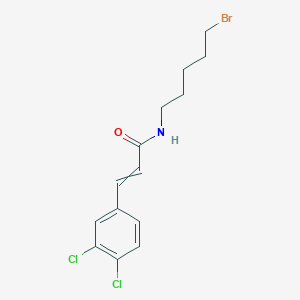
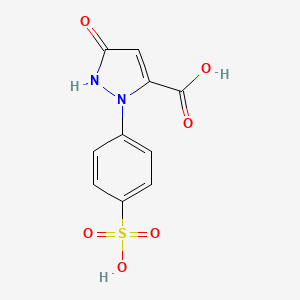

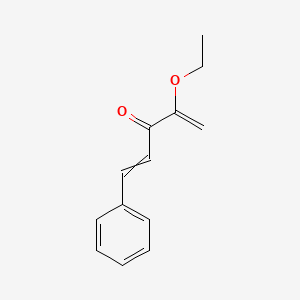
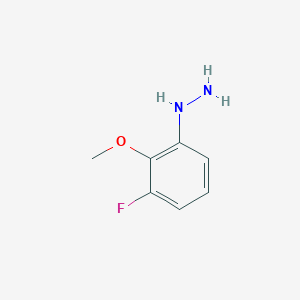

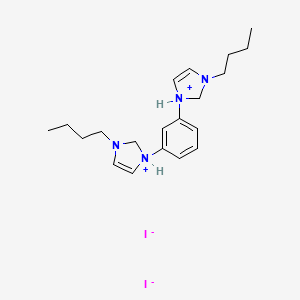

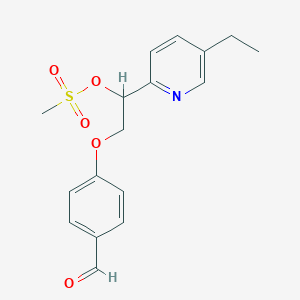
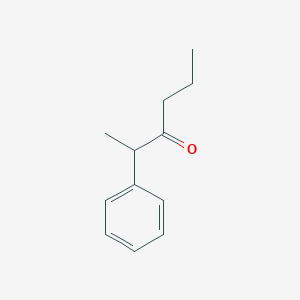
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)

![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

